1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513564
InChI: InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17513564

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key LLFGTELZJIIAQP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=N1)C2(CC2)C(=O)O

Introduction

Structural Analysis

Molecular Architecture and Stereochemical Considerations

The core structure of 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid comprises a cyclopropane ring fused to a carboxylic acid group at the 1-position and a 2-methoxypyridine moiety at the adjacent carbon (Figure 1). The IUPAC name, 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid, reflects this arrangement .

The cyclopropane ring introduces significant steric strain, which influences reactivity and conformational dynamics. Density functional theory (DFT) calculations predict a puckered ring geometry, with the carboxylic acid and pyridine groups adopting orthogonal orientations to minimize steric clashes . The methoxy group at the pyridine’s 2-position enhances electron density at the nitrogen, potentially modulating intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
XLogP31.0
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (3 pyridine N, 1 methoxy O)
Topological Polar Surface Area59.4 Ų

Spectroscopic Signatures

While experimental spectroscopic data (NMR, IR) remain unpublished, computational predictions provide insights:

  • ¹H NMR: The cyclopropane protons are expected to resonate between δ 1.2–1.8 ppm as multiplet signals due to ring strain. The pyridine aromatic protons may appear as a doublet (δ 8.2–8.5 ppm) and triplet (δ 7.1–7.4 ppm), with the methoxy group at δ 3.9 ppm .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch) are anticipated .

Synthesis and Characterization

Hypothesized Synthetic Routes

Although no direct synthesis protocols are documented for this compound, analogous strategies for cyclopropane-carboxylic acids suggest two plausible pathways:

Route 1: Cyclopropanation via Simmons-Smith Reaction

  • Substrate Preparation: 2-Methoxypyridine-3-carbaldehyde undergoes condensation with diethyl malonate to form a β-keto ester.

  • Cyclopropanation: Treatment with Zn/Cu couple and diiodomethane generates the cyclopropane ring .

  • Hydrolysis: Acidic hydrolysis of the ester yields the carboxylic acid .

Route 2: Nitrosation of Amino Precursors

A patent (CN110862311A) describes synthesizing 1-hydroxycyclopropanecarboxylic acid via nitrosation of 1-aminocyclopropanecarboxylates using NaNO₂/H₂SO₄ . Adapting this method:

  • Amination: Introduce an amino group at the cyclopropane’s 1-position.

  • Diazoization: React with NaNO₂/H₂SO₄ to form a diazo intermediate.

  • Hydrolysis: Convert the intermediate to the carboxylic acid .

Table 2: Comparative Synthesis Routes

RouteStarting MaterialKey ReagentsYield (Predicted)
12-Methoxypyridine-3-carbaldehydeDiethyl malonate, Zn/Cu40–50%
21-AminocyclopropanecarboxylateNaNO₂, H₂SO₄30–40%

Purification and Analytical Validation

Hypothetical purification steps include:

  • Liquid-Liquid Extraction: Separate acidic components using aqueous NaOH.

  • Crystallization: Recrystallize from ethanol/water mixtures.

  • HPLC: C18 column with acetonitrile/0.1% TFA mobile phase for purity assessment .

Physicochemical and Computational Properties

Solubility and Partitioning

The compound’s XLogP3 of 1.0 indicates moderate lipophilicity, balancing the hydrophilic carboxylic acid and methoxypyridine groups. Predicted solubility in water is ~2.1 mg/mL, with enhanced solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) .

Tautomerism and pH-Dependent Behavior

The carboxylic acid group (pKa ≈ 4.2) deprotonates under physiological conditions, forming a carboxylate anion. The pyridine nitrogen (pKa ≈ 3.5) may protonate in acidic environments, influencing bioavailability .

Table 3: Predicted Adducts and Mass Spectra

Adductm/zCollision Cross Section (Ų)
[M+H]⁺194.081142.2
[M+Na]⁺216.063148.5
[M-H]⁻192.067144.9

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